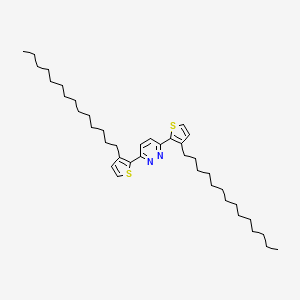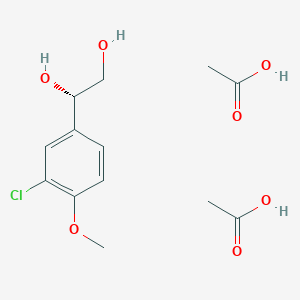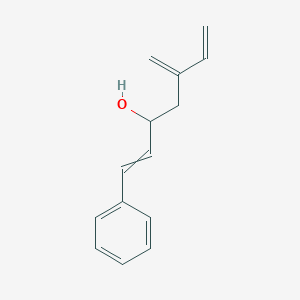![molecular formula C23H34S B12593198 2-[(Dodecylsulfanyl)methyl]naphthalene CAS No. 583859-07-8](/img/structure/B12593198.png)
2-[(Dodecylsulfanyl)methyl]naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Dodecylsulfanyl)methyl]naphthalene: is an organic compound that belongs to the class of naphthalene derivatives It features a naphthalene ring substituted with a dodecylsulfanyl group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Dodecylsulfanyl)methyl]naphthalene typically involves the reaction of 2-methylnaphthalene with dodecylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Catalyst: A Lewis acid such as aluminum chloride or boron trifluoride.
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Dodecylsulfanyl)methyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanyl group, yielding the parent naphthalene.
Substitution: Electrophilic aromatic substitution reactions can occur at the naphthalene ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of naphthalene.
Substitution: Formation of halogenated naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(Dodecylsulfanyl)methyl]naphthalene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.
Wirkmechanismus
The mechanism of action of 2-[(Dodecylsulfanyl)methyl]naphthalene involves its interaction with molecular targets through its sulfanyl group. This group can form hydrogen bonds and engage in hydrophobic interactions with various biomolecules. The naphthalene ring can also participate in π-π stacking interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnaphthalene: Lacks the dodecylsulfanyl group, making it less hydrophobic and less reactive in certain chemical reactions.
2,6-Bis[(dodecylsulfanyl)methyl]naphthalene: Contains two dodecylsulfanyl groups, increasing its hydrophobicity and potential for interaction with biological membranes.
2,5-Bis[(dodecylsulfanyl)methyl]hydroquinone: Similar in structure but with a hydroquinone core, offering different redox properties.
Uniqueness
2-[(Dodecylsulfanyl)methyl]naphthalene is unique due to its single dodecylsulfanyl substitution, which provides a balance between hydrophobicity and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
583859-07-8 |
|---|---|
Molekularformel |
C23H34S |
Molekulargewicht |
342.6 g/mol |
IUPAC-Name |
2-(dodecylsulfanylmethyl)naphthalene |
InChI |
InChI=1S/C23H34S/c1-2-3-4-5-6-7-8-9-10-13-18-24-20-21-16-17-22-14-11-12-15-23(22)19-21/h11-12,14-17,19H,2-10,13,18,20H2,1H3 |
InChI-Schlüssel |
XSQKGYHTSQYDGU-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCSCC1=CC2=CC=CC=C2C=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenol, 4,4'-[[4-(trifluoromethyl)phenyl]methylene]bis[2,6-dibromo-](/img/structure/B12593115.png)



![1-[(3-Fluoropropyl)sulfanyl]-2,5-dimethoxy-4-(2-nitroethenyl)benzene](/img/structure/B12593135.png)

![2-{[(6-Methylpyridin-2-yl)imino]methyl}hydrazine-1-carboxamide](/img/structure/B12593143.png)




![1H-Cyclopenta[B]naphthalen-7-amine](/img/structure/B12593180.png)
![1-[2-(4-Tert-butylphenyl)ethyl]-3-isoquinolin-5-ylurea](/img/structure/B12593195.png)
![Ethyl {[(benzyloxy)carbonyl]amino}(bromo)acetate](/img/structure/B12593197.png)
